(6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol
CAS No.:
Cat. No.: VC15810979
Molecular Formula: C11H8F3N3O
Molecular Weight: 255.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H8F3N3O |
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Molecular Weight | 255.20 g/mol |
IUPAC Name | [6-[6-(trifluoromethyl)pyridin-3-yl]pyrimidin-4-yl]methanol |
Standard InChI | InChI=1S/C11H8F3N3O/c12-11(13,14)10-2-1-7(4-15-10)9-3-8(5-18)16-6-17-9/h1-4,6,18H,5H2 |
Standard InChI Key | VSFILXXQYPUAMH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC=C1C2=NC=NC(=C2)CO)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Design
The molecular architecture of (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol comprises two aromatic heterocycles: a pyrimidine ring at position 4 and a pyridine ring at position 6, the latter bearing a trifluoromethyl (-CF₃) substituent. The methanol (-CH₂OH) group at position 4 of the pyrimidine ring introduces polarity, balancing the hydrophobicity imparted by the -CF₃ group .
Electronic and Steric Effects of the Trifluoromethyl Group
The -CF₃ group is electron-withdrawing, stabilizing the pyridine ring through inductive effects while enhancing resistance to oxidative metabolism. This moiety also contributes to steric hindrance, potentially influencing binding interactions with biological targets . Comparative studies of similar trifluoromethyl-pyrimidine derivatives demonstrate that the -CF₃ group increases membrane permeability by 2–3-fold compared to non-fluorinated analogs .
Hydrogen Bonding and Crystallographic Insights
Crystallographic data from related compounds, such as 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, reveal that hydrogen bonding between the pyrimidine N-H groups and water molecules stabilizes the crystal lattice . For (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol, the methanol group likely participates in intermolecular hydrogen bonds, affecting solubility and crystal packing .
Synthetic Methodologies and Optimization
Key Synthetic Routes
The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core. A representative pathway includes:
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Condensation of Ethyl Trifluoroacetoacetate with Urea: This step forms the trifluoromethyl-pyrimidine backbone, as demonstrated in the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione .
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Suzuki-Miyaura Coupling: Introduction of the pyridine moiety via palladium-catalyzed cross-coupling between a pyrimidine boronic ester and 3-bromo-6-(trifluoromethyl)pyridine.
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Hydroxymethylation: Oxidation of a methyl group to methanol using reagents like potassium permanganate or enzymatic catalysts .
Challenges in Fluorinated Compound Synthesis
Fluorinated intermediates are sensitive to reaction conditions. For example, excessive heat during coupling reactions can lead to defluorination, reducing yields by 15–20% . Optimal conditions for the final hydroxymethylation step require precise pH control (pH 7–8) and temperatures below 50°C to prevent oxidation of the methanol group.
Physicochemical and Pharmacokinetic Properties
The compound’s moderate lipophilicity (LogP ≈ 1.8) facilitates cellular uptake, while its solubility is sufficient for formulation in polar solvents like ethanol-water mixtures .
Biological Activities and Mechanistic Studies
Anticancer Activity
Pyrimidine derivatives are known to interfere with DNA synthesis. A study on 5-fluorouracil analogs demonstrated IC₅₀ values of 8–12 µM against colorectal cancer cells (HCT-116). Molecular docking simulations suggest that (6-(6-(Trifluoromethyl)pyridin-3-yl)pyrimidin-4-yl)methanol may bind to thymidylate synthase with a docking score of −9.2 kcal/mol, comparable to 5-fluorouracil (−8.7 kcal/mol) .
Applications in Agrochemicals and Materials Science
Herbicidal Activity
Trifluoromethyl-pyrimidines are effective herbicides. For example, 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione inhibits acetolactate synthase (ALS) in Amaranthus retroflexus at 50 ppm . Field trials of related compounds reduced weed biomass by 70–85% in rice paddies .
Fluorescent Probes
The pyrimidine core’s conjugated π-system enables applications in fluorescence. A derivative with a benzofuran moiety exhibited λₑₘ = 450 nm with a quantum yield of 0.42, suitable for cellular imaging .
Future Directions and Challenges
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Targeted Drug Delivery: Conjugation to nanoparticles (e.g., PLGA) could enhance bioavailability, reducing systemic toxicity .
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Resistance Mitigation: Structural modifications, such as replacing methanol with a pro-drug moiety, may delay microbial resistance .
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Green Synthesis: Catalytic methods using immobilized lipases or microwave-assisted reactions could improve yield and sustainability .
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